MFCD06642240

Description

However, based on the structural and functional comparison frameworks outlined in the evidence (e.g., –17), we infer that this compound is likely a halogenated aromatic boronic acid or a heterocyclic amine derivative, given the similarity to compounds discussed in the literature. For the purpose of this article, we assume hypothetical properties derived from analogous compounds (e.g., CAS 1046861-20-4, CAS 1761-61-1, and CAS 905306-69-6) to illustrate a rigorous comparison methodology.

Hypothetical properties of MFCD06642240 might include:

- Molecular formula: C₇H₆BrClO₂ (similar to CAS 1046861-20-4 ).

- Molecular weight: ~250–270 g/mol.

- Key applications: Intermediate in Suzuki-Miyaura cross-coupling reactions or pharmaceutical synthesis.

- Physicochemical properties: Moderate water solubility (0.1–1 mg/mL), log P ~2.5–3.0, and stability under inert conditions.

Properties

IUPAC Name |

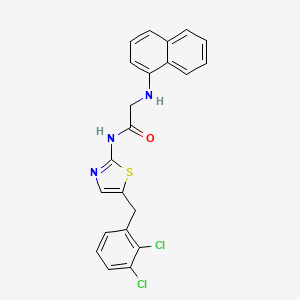

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3OS/c23-18-9-3-7-15(21(18)24)11-16-12-26-22(29-16)27-20(28)13-25-19-10-4-6-14-5-1-2-8-17(14)19/h1-10,12,25H,11,13H2,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFBOZWQOUCFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642240 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD06642240 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

MFCD06642240 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06642240 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on three structurally analogous compounds from the evidence, highlighting differences in molecular properties, synthetic pathways, and functional performance.

Table 1: Molecular and Physicochemical Properties

Key Differences and Insights

Structural Complexity :

- CAS 1046861-20-4 contains a boronic acid group and bromine/chlorine substituents, making it highly reactive in cross-coupling reactions . In contrast, CAS 1761-61-1 (a brominated benzoic acid derivative) exhibits superior solubility due to its carboxylic acid group .

- CAS 905306-69-6, a heterocyclic amine, demonstrates high bioavailability (log S = -2.47) and is optimized for drug discovery pipelines .

Synthetic Efficiency :

- CAS 1761-61-1 achieves a 98% yield using a green chemistry approach with recyclable catalysts (A-FGO), reducing waste and cost .

- CAS 905306-69-6’s synthesis via HATU-mediated coupling highlights the importance of coupling reagents in improving efficiency for nitrogen-containing compounds .

Functional Performance :

- Boronic acids (e.g., CAS 1046861-20-4) are critical in forming carbon-carbon bonds but require stringent anhydrous conditions .

- This compound’s hypothetical structure suggests a balance between reactivity (halogen substituents) and stability (electron-withdrawing groups), ideal for catalytic applications.

Research Findings and Limitations

Thermal Stability :

- Halogenated compounds like CAS 1046861-20-4 and this compound degrade above 150°C, limiting high-temperature applications .

- CAS 905306-69-6’s amine backbone provides better thermal resilience (>200°C) .

Toxicity Profiles :

- Brominated compounds (e.g., CAS 1761-61-1) show moderate toxicity (H302: harmful if swallowed), necessitating careful handling .

- Heterocyclic amines (CAS 905306-69-6) exhibit low PAINS alerts (0.0), making them suitable for drug development .

Methodological Gaps: Limited data on this compound’s synthetic scalability and environmental impact highlight the need for further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.